molecular formula C19H30N2O2 B11371009 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-ethylphenoxy)acetamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-ethylphenoxy)acetamide

Cat. No.: B11371009
M. Wt: 318.5 g/mol
InChI Key: GLBDRGVRJMFBSX-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-ethylphenoxy)acetamide is a complex organic compound with a unique structure that combines a dimethylamino group, a cyclohexyl ring, and an ethylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the cyclohexylmethylamine intermediate. This intermediate is then reacted with 4-ethylphenoxyacetic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-ethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction or gene expression. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-ethylphenoxy)acetamide include:

  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-isopropylphenoxy)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C19H30N2O2/c1-4-16-8-10-17(11-9-16)23-14-18(22)20-15-19(21(2)3)12-6-5-7-13-19/h8-11H,4-7,12-15H2,1-3H3,(H,20,22)

InChI Key

GLBDRGVRJMFBSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

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